molecular formula C16H13NO2 B13897733 2-(2-(1H-indol-3-yl)phenyl)acetic acid

2-(2-(1H-indol-3-yl)phenyl)acetic acid

Cat. No.: B13897733
M. Wt: 251.28 g/mol
InChI Key: MHHZIDQZRLKKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1H-indol-3-yl)phenyl)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a significant heterocyclic structure in organic chemistry due to its presence in various biologically active molecules .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-indol-3-yl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(2-(1H-indol-3-yl)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(1H-indol-3-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1H-indol-3-yl)phenyl)acetic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-[2-(1H-indol-3-yl)phenyl]acetic acid

InChI

InChI=1S/C16H13NO2/c18-16(19)9-11-5-1-2-6-12(11)14-10-17-15-8-4-3-7-13(14)15/h1-8,10,17H,9H2,(H,18,19)

InChI Key

MHHZIDQZRLKKOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.